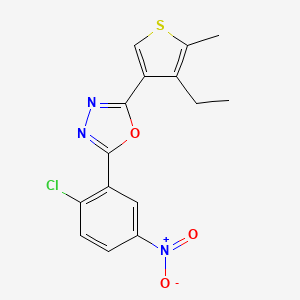
1-(2,5-dichlorobenzoyl)azocane
説明
1-(2,5-dichlorobenzoyl)azocane, also known as DCBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCBA is a heterocyclic compound that contains both an azo group and a benzoyl group, making it useful in various fields of study, including chemistry, biology, and medicine. In
科学的研究の応用
1-(2,5-dichlorobenzoyl)azocane has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. In drug development, this compound has been found to have anticancer and antiviral properties, making it a potential candidate for the treatment of various diseases. In enzyme kinetics, this compound has been used to study the activity of enzymes such as chymotrypsin and trypsin. In protein-protein interactions, this compound has been used to investigate the binding affinity between proteins, providing insights into the mechanisms of various biological processes.
作用機序
The mechanism of action of 1-(2,5-dichlorobenzoyl)azocane is not fully understood, but it is believed to involve the formation of a covalent bond between the azo group and the target molecule. This covalent bond can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, depending on the target molecule.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target molecule. In enzyme inhibition studies, this compound has been shown to inhibit the activity of chymotrypsin and trypsin, which are involved in the digestion of proteins. In protein-protein interaction studies, this compound has been found to disrupt the binding of proteins such as p53 and MDM2, which are involved in the regulation of cell growth and division. These effects suggest that this compound has potential applications in drug development and disease treatment.
実験室実験の利点と制限
1-(2,5-dichlorobenzoyl)azocane has several advantages for lab experiments, including its high purity and stability, as well as its ability to form covalent bonds with target molecules. However, this compound also has limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and handling. These limitations should be taken into consideration when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 1-(2,5-dichlorobenzoyl)azocane. One potential direction is the investigation of its anticancer and antiviral properties, with the aim of developing new drugs for the treatment of cancer and viral infections. Another direction is the study of its interactions with other target molecules, such as DNA and RNA, which could provide insights into the mechanisms of various biological processes. Finally, the development of new synthesis methods for this compound could improve its availability and reduce its cost, making it more accessible for scientific research.
特性
IUPAC Name |
azocan-1-yl-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-6-7-13(16)12(10-11)14(18)17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKSHBRAYXULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4740205.png)
![N-1-adamantyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4740213.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4740217.png)
![4-[({[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4740221.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4740229.png)
![3-(3-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4740236.png)
![methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4740245.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4740254.png)
![N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4740259.png)
![2-{[(3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4740274.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740284.png)

![4-[(5-chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B4740302.png)
![4-(4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4740303.png)